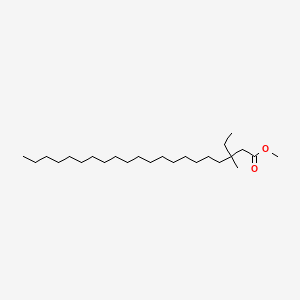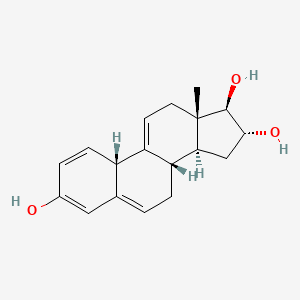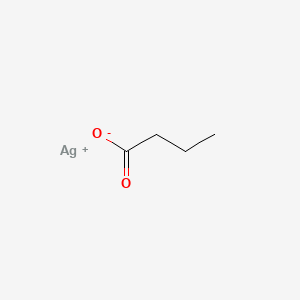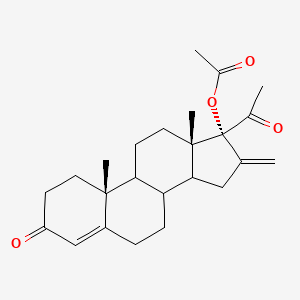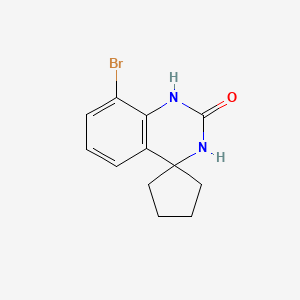
8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Spiro Formation: The spiro linkage can be introduced by reacting the quinazoline intermediate with a cyclopentane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro Compounds: Other spiro compounds with different ring structures or substituents.
Quinazoline Derivatives: Compounds with a quinazoline core but different functional groups.
Uniqueness
The uniqueness of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one lies in its specific combination of a spiro linkage, a bromine atom, and a quinazoline moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
885267-16-3 |
|---|---|
Formule moléculaire |
C12H13BrN2O |
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
8-bromospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-3-4-8-10(9)14-11(16)15-12(8)6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,14,15,16) |
Clé InChI |
JKGBRRWQIJENFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3=C(C(=CC=C3)Br)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
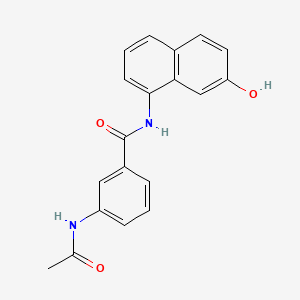
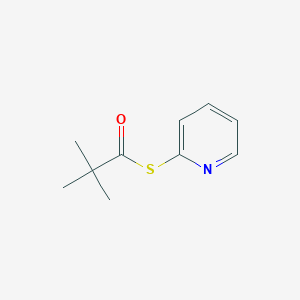
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
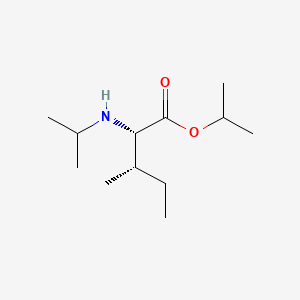
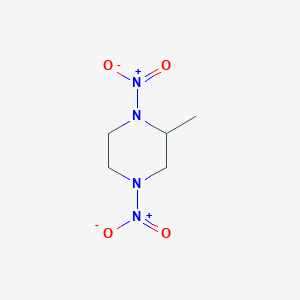
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
